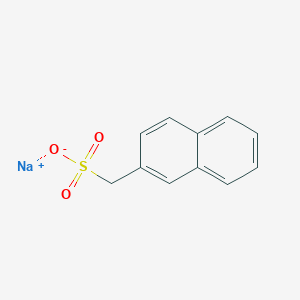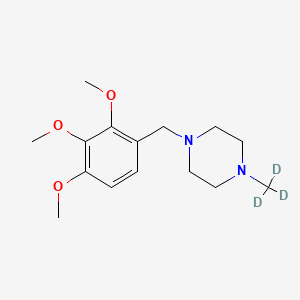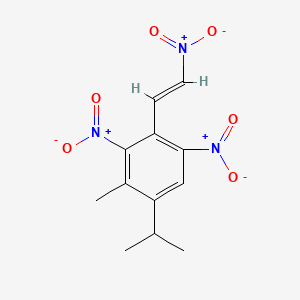![molecular formula C12H17NO3 B13827151 N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide is a chemical compound with a unique structure that includes both hydroxyl and acetamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide typically involves the reaction of 2,6-dihydroxy-3-(2-methyl-2-propanyl)benzaldehyde with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Quinones are formed as major products.
Reduction: Amines are the primary products.
Substitution: Halogenated derivatives are obtained.
科学研究应用
N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the acetamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- N-[2,6-Dihydroxyphenyl]acetamide
- N-[2,6-Dihydroxy-3-methylphenyl]acetamide
- N-[2,6-Dihydroxy-3-ethylphenyl]acetamide
Uniqueness
N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide is unique due to the presence of the 2-methyl-2-propanyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
N-(3-tert-butyl-2,6-dihydroxyphenyl)acetamide |
InChI |
InChI=1S/C12H17NO3/c1-7(14)13-10-9(15)6-5-8(11(10)16)12(2,3)4/h5-6,15-16H,1-4H3,(H,13,14) |
InChI 键 |
KLMHLENUULHYCR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=CC(=C1O)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)
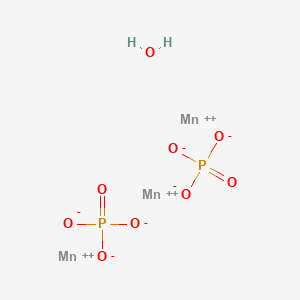
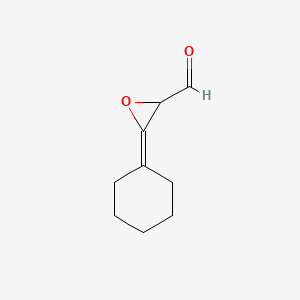
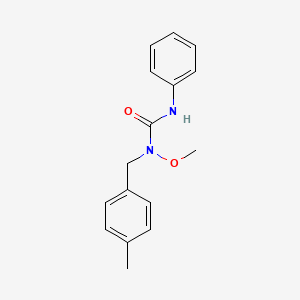
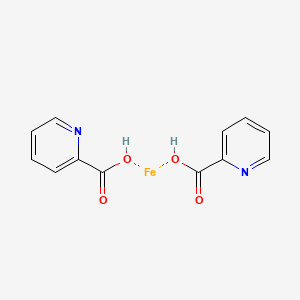
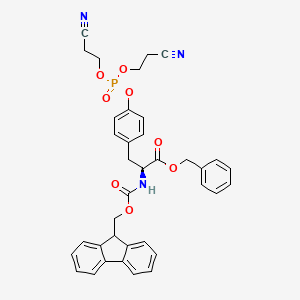
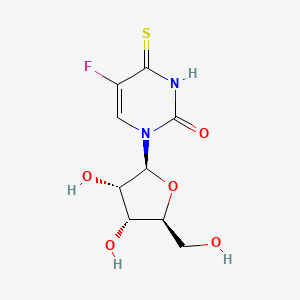
![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)
![N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)
